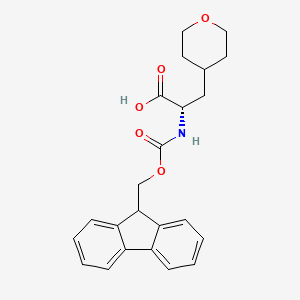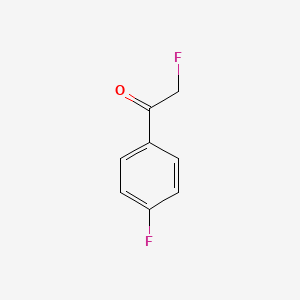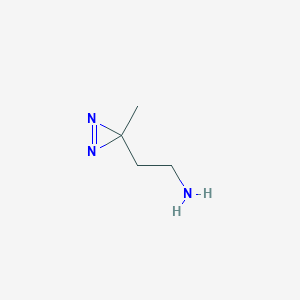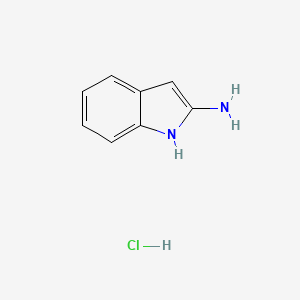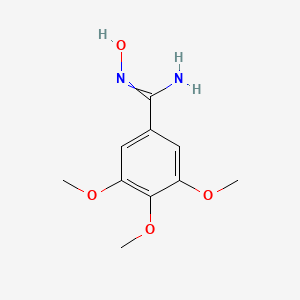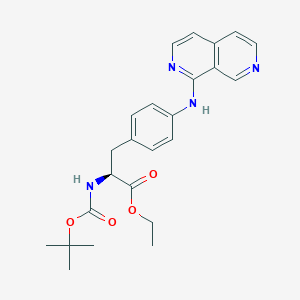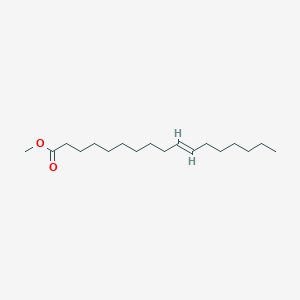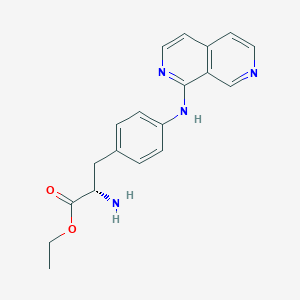
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
描述
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a naphthyridine moiety, which is a bicyclic structure containing nitrogen atoms, making it a valuable scaffold in drug design and development.
作用机制
Target of Action
The primary target of this compound, also known as Zaurategrast , is the vascular cell adhesion molecule 1 (VCAM-1) . VCAM-1 plays a crucial role in the adhesion of immune cells to the vascular endothelium, a key step in the immune response.
Mode of Action
Zaurategrast acts as an antagonist of VCAM-1 binding to α4-integrins . By blocking this interaction, it prevents immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration .
Biochemical Pathways
The compound affects the immune cell migration pathway . By blocking the interaction between VCAM-1 and α4-integrins, it disrupts the normal process of immune cell adhesion to the vascular endothelium and subsequent migration into tissues . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis .
Pharmacokinetics
The safety, tolerability, and pharmacokinetic profile of Zaurategrast have been evaluated in clinical studies . It was found to be well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The action of Zaurategrast results in the inhibition of immune cell migration . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis . Development of zaurategrast was discontinued due to discouraging results of a phase ii clinical trial .
Action Environment
The action of Zaurategrast, like many drugs, can be influenced by various environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Amination Reaction: The naphthyridine core is then subjected to an amination reaction with a suitable amine to introduce the amino group.
Coupling with Phenyl Derivative: The aminated naphthyridine is coupled with a phenyl derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Zaurategrast: A compound with a similar naphthyridine core, known for its potential in treating multiple sclerosis.
CDP323: Another naphthyridine-based compound with applications in immunology.
Uniqueness
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate is unique due to its specific structural features and the presence of both an amino and ester group, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
属性
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBULTAVXJRJYDK-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


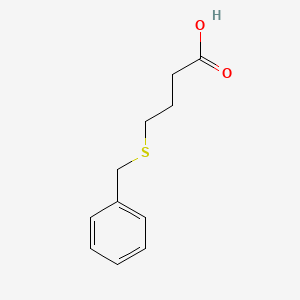
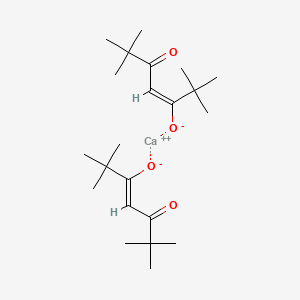
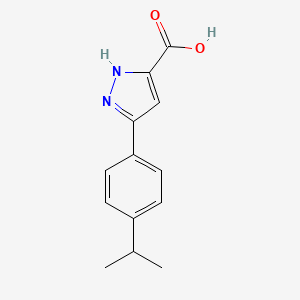
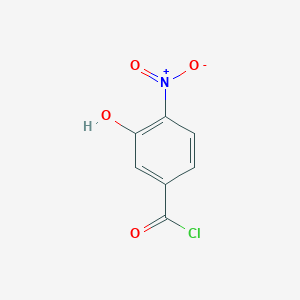
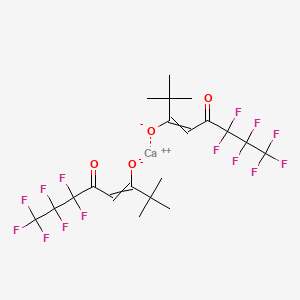
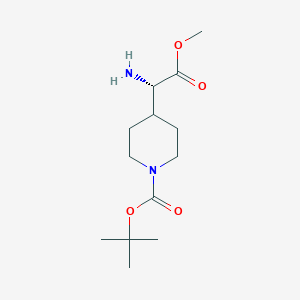
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)
